Lauryl Oleate

描述

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

属性

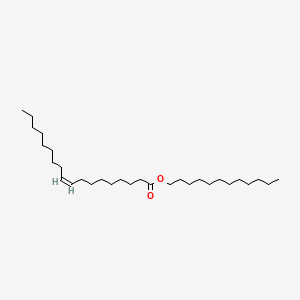

IUPAC Name |

dodecyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPCWUWUWIWSGI-MSUUIHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36078-10-1, 68412-06-6 | |

| Record name | Lauryl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36078-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036078101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, C12-15-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC332562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Octadecenoic acid (Z)-, C12-15-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XXV8Q13PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Lauryl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl oleate, the ester formed from lauryl alcohol (1-dodecanol) and oleic acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and biotechnology sectors.[1][2] Its chemical formula is C₃₀H₅₈O₂ and it has a molecular weight of approximately 450.78 g/mol .[1][3][4] Characterized as a colorless to slightly yellow liquid, this compound is valued for its emollient, emulsifying, and skin-conditioning properties.

In the realm of drug development, its amphiphilic nature makes it an effective solubilizing agent for poorly water-soluble drugs, thereby enhancing their bioavailability. It also serves as a carrier in nanoparticle-based drug delivery systems and as a percutaneous absorption enhancer for topical formulations. This guide provides an in-depth overview of the primary synthesis methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the direct esterification of lauryl alcohol and oleic acid. This reaction can be facilitated using either chemical catalysts, typically acids, or biocatalysts in the form of enzymes.

Chemical Synthesis: Acid-Catalyzed Esterification

Conventional acid-catalyzed esterification is a robust and established method for producing this compound. The reaction involves heating lauryl alcohol and oleic acid in the presence of an acid catalyst. The mechanism proceeds through the protonation of the oleic acid's carbonyl group, which increases its electrophilicity. This is followed by a nucleophilic attack from the lauryl alcohol, leading to the formation of a tetrahedral intermediate, which then eliminates a water molecule to yield the final ester product.

A variety of acid catalysts can be employed, including sulfuric acid, dry hydrogen-catalyzed resins, and acidic deep eutectic solvents (DES). The use of heterogeneous catalysts like resins is advantageous as they can be easily separated from the reaction mixture and potentially reused.

Biocatalytic Synthesis: Enzymatic Esterification

Enzymatic synthesis represents a "green chemistry" approach, utilizing lipases as biocatalysts under milder reaction conditions. This method reduces the formation of undesirable byproducts and lowers energy consumption. Immobilized lipases, particularly from Candida antarctica (often known by the trade name Novozym 435), are widely used due to their high activity and stability.

The reaction can be conducted in organic solvents or, more sustainably, in a solvent-free system. A key consideration in enzymatic esterification is the removal of the water byproduct, which can be achieved using molecular sieves or by applying a vacuum, to shift the reaction equilibrium towards product formation.

Experimental Protocols

The following sections provide detailed methodologies for both chemical and enzymatic synthesis routes.

Protocol 1: Chemical Synthesis with a Heterogeneous Acid Catalyst

This protocol is based on a method using a dry hydrogen-catalyzed resin, which achieves a high conversion rate.

Materials:

-

Oleic Acid

-

Lauryl Alcohol

-

Dry Hydrogen Catalyzed Resin (e.g., strong acid ion-exchange resin)

-

Nitrogen (N₂) gas supply

-

Reaction kettle/flask with heating, stirring, and condenser attachments

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: Charge the esterification kettle with the dry hydrogen catalyzed resin. The amount should be between 1-10% based on the mass of the oleic acid.

-

Reactant Addition: Add oleic acid and lauryl alcohol to the kettle. A molar ratio of lauryl alcohol to oleic acid between 1:1 and 2:1 is recommended for optimal results.

-

Inert Atmosphere: Purge the reactor with N₂ gas to create an inert atmosphere, which prevents oxidation and color darkening of the product.

-

Esterification Reaction: Heat the mixture to a temperature between 140-180 °C with continuous stirring under a normal pressure N₂ atmosphere. Maintain these conditions for 2 to 6 hours.

-

Dealcoholization & Water Removal: After the reaction period, apply a vacuum (1-10 mmHg) to distill and remove unreacted lauryl alcohol and the water byproduct. Bubbling N₂ gas through the mixture can aid in stripping the remaining volatiles.

-

Product Isolation: Cool the reaction product to below 50 °C under N₂ protection.

-

Purification: Filter the cooled mixture to remove the resin catalyst. The resulting filtrate is the this compound product. This method can achieve an oleic acid conversion rate of over 98%.

Protocol 2: Enzymatic Synthesis in a Solvent-Free System

This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound without the use of organic solvents.

Materials:

-

Oleic Acid

-

Lauryl Alcohol

-

Immobilized Lipase (Candida antarctica lipase B, e.g., Novozym® 435)

-

Molecular Sieves (3Å or 4Å), optional

-

Glass reactor with magnetic stirrer and temperature control

-

Filtration apparatus

-

Alkaline solution (e.g., dilute NaOH or NaHCO₃) for washing

Procedure:

-

Substrate Preparation: In a glass reactor, combine oleic acid and lauryl alcohol. A molar ratio of 2:1 (lauryl alcohol to oleic acid) is often optimal. Gently heat the mixture to melt the substrates if necessary.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The typical enzyme loading is 5-10% (w/w) of the total substrate mass.

-

Water Removal (Optional but Recommended): To drive the reaction equilibrium towards the product, add molecular sieves (approx. 1% w/w) to adsorb the water produced during esterification.

-

Reaction Incubation: Incubate the mixture at a controlled temperature, typically between 40-60 °C, with constant stirring. Reaction times can vary significantly, from minutes to several hours, depending on the specific conditions.

-

Enzyme Recovery: Upon completion, separate the immobilized enzyme from the mixture by filtration. The enzyme can be washed with a non-polar solvent and dried for reuse in subsequent batches.

-

Product Purification: The filtrate contains the crude this compound. To remove any residual unreacted oleic acid, wash the product with a dilute alkaline solution, followed by several washes with distilled water until the aqueous phase is neutral.

-

Drying: Dry the final product, for instance, over anhydrous magnesium sulfate or by using a rotary evaporator to remove residual water.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes from various synthesis methods reported in the literature.

Table 1: Chemical Synthesis of this compound

| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Catalyst Conc. | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dry Hydrogen Catalyzed Resin | 1:1 to 5:1 | 130-200 | 1-10 | 1-10% (of oleic acid mass) | >98% Conversion | |

| Acidic Deep Eutectic Solvent | 1:1.3 | 70 | 3 | 5% (w/w) | 96.4-99.1% Conversion |

| NaHSO₄ | 1:1 | 130 | 8 | 9.9% (w/w of oleic acid) | 96.8% Yield | |

Table 2: Enzymatic Synthesis of this compound and Analogous Wax Esters

| Enzyme | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time | Enzyme Conc. (% w/w) | System | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Novozym 435 | 1:1 | 51 | 75 min | 7% | Solvent-Free (Oleyl Oleate) | ~97% (Predicted) | |

| Novozym 435 | 2:1 | 40-50 | 5 min | 4.4-8.9% | Solvent (Oleyl Oleate) | >95% | |

| Novozym 435 | 2:1 | 40 | 10 min | 8.9% | Solvent (Lauryl Palmitate) | >90% | |

| Fermase CALB™ 10000 | 2:1 | 45 | 25 min | 1.8% | Solvent-Free (Decyl Oleate) | 97.1% |

| Novozym 435 | 1:1 | 40-60 | 4-24 h | 5-10% | Solvent or Solvent-Free | Varies | |

Visualizations: Reaction Pathway and Workflows

General Mechanism for Acid-Catalyzed Esterification

The diagram below illustrates the key steps in the acid-catalyzed esterification of oleic acid with lauryl alcohol.

References

Physicochemical characteristics of dodecyl oleate

An In-depth Technical Guide to the Physicochemical Characteristics of Dodecyl Oleate

Introduction

Dodecyl oleate (CAS Registry Number: 3687-45-4), the ester of dodecyl alcohol and oleic acid, is a versatile oleochemical with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its unique physicochemical properties, such as its liquid nature at room temperature, low viscosity, and excellent solubility characteristics, make it a valuable component in various formulations. In the pharmaceutical industry, it is particularly noted for its role as an excipient in topical and transdermal drug delivery systems, where it functions as an emollient, solvent, and penetration enhancer. This guide provides a comprehensive overview of the core physicochemical characteristics of dodecyl oleate, detailed experimental protocols for their determination, and insights into its mechanism of action in drug delivery.

Physicochemical Properties

The functional performance of dodecyl oleate is intrinsically linked to its physicochemical properties. These properties are summarized below, with quantitative data presented in tabular format for clarity.

General and Physical Properties

Dodecyl oleate is a clear, colorless to slightly yellowish oily liquid. Its fundamental properties are detailed in Table 1.

Table 1: General and Physical Properties of Dodecyl Oleate

| Property | Value |

| Molecular Formula | C30H58O2 |

| Molecular Weight | 450.78 g/mol |

| Physical State | Liquid at room temperature |

| Density | 0.86 g/cm³ (at 20 °C) |

| Refractive Index | 1.455 - 1.457 (at 20 °C) |

| Viscosity | Approximately 23 mPa·s (at 20 °C) |

| Boiling Point | > 250 °C |

| Melting Point | 1 °C |

| Solubility | Soluble in ethanol, ether, and other organic solvents; Insoluble in water |

Chemical Properties

The chemical properties of dodecyl oleate are important for determining its stability and compatibility in formulations. Key chemical identifiers are presented in Table 2.

Table 2: Chemical Properties and Quality Parameters of Dodecyl Oleate

| Property | Value |

| Acid Value | < 1.0 mg KOH/g |

| Saponification Value | 120 - 135 mg KOH/g |

| Iodine Value | 65 - 75 g I₂/100g |

| Hydroxyl Value | < 5.0 mg KOH/g |

Synthesis and Characterization Workflow

Dodecyl oleate is typically synthesized via the esterification of oleic acid with dodecanol. The process can be catalyzed chemically or enzymatically. A general workflow for its synthesis and subsequent characterization is outlined below.

Caption: Workflow for the synthesis and characterization of dodecyl oleate.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of dodecyl oleate.

Determination of Density

The density of dodecyl oleate can be determined using a pycnometer or a digital density meter.

-

Protocol (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and weighed (W1).

-

The pycnometer is filled with distilled water and placed in a thermostat at 20 °C. The weight is recorded (W2).

-

The pycnometer is emptied, dried, and filled with the dodecyl oleate sample.

-

It is again placed in the thermostat at 20 °C, and the weight is recorded (W3).

-

The density (ρ) is calculated using the formula: ρ_sample = [(W3 - W1) / (W2 - W1)] * ρ_water.

-

Determination of Viscosity

A rotational viscometer (e.g., Brookfield type) is commonly used to measure the dynamic viscosity.

-

Protocol:

-

The viscometer is calibrated according to the manufacturer's instructions.

-

The dodecyl oleate sample is placed in the sample holder, ensuring it is free of air bubbles.

-

The sample is allowed to equilibrate to the desired temperature (e.g., 20 °C).

-

A suitable spindle is selected and immersed into the sample to the marked level.

-

The spindle is rotated at a constant speed, and the torque reading is recorded once it stabilizes.

-

The viscosity in mPa·s is calculated from the torque reading using the instrument's calibration constants.

-

Determination of Acid Value

The acid value represents the amount of free fatty acids present and is determined by titration.

-

Protocol:

-

A known weight of the dodecyl oleate sample is dissolved in a neutralized solvent mixture (e.g., ethanol/ether).

-

A few drops of phenolphthalein indicator are added.

-

The solution is titrated with a standardized potassium hydroxide (KOH) solution until a persistent pink color is observed.

-

The acid value is calculated in mg KOH/g of the sample.

-

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded to identify the functional groups. Key expected peaks for dodecyl oleate include a strong C=O stretching vibration for the ester group (around 1740 cm⁻¹) and C-H stretching vibrations for the alkyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The spectra will show characteristic signals for the protons and carbons in the oleoyl and dodecyl chains, confirming the ester structure.

Mechanism as a Skin Penetration Enhancer

Dodecyl oleate is widely used in topical formulations to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin. Its mechanism of action primarily involves the disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.

Caption: Mechanism of dodecyl oleate as a skin penetration enhancer.

The lipophilic nature of dodecyl oleate allows it to intercalate into the lipid bilayers of the stratum corneum. This integration disrupts the tight packing of the endogenous lipids (ceramides, cholesterol, and fatty acids), leading to an increase in the fluidity of the lipid matrix. This transient and reversible disorganization creates pathways, or "pores," within the stratum corneum, which reduces its barrier function and facilitates the diffusion of the API into the deeper layers of the skin.

In-Depth Technical Guide to Lauryl Oleate (CAS No. 36078-10-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauryl Oleate (CAS No. 36078-10-1), a fatty acid ester with significant potential in pharmaceutical and cosmetic formulations. The document details its physicochemical properties, summaries of its applications, example experimental protocols, and insights into its potential biological activities based on its constituent components.

Physicochemical Properties of this compound

This compound is the ester of lauryl alcohol and oleic acid.[1] It is a biodegradable and versatile ingredient with a low toxicity profile.[2] The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 36078-10-1 | [2][3][4] |

| Molecular Formula | C30H58O2 | |

| Molecular Weight | 450.78 g/mol | |

| Appearance | Colorless to pale yellow liquid; may be solid at room temperature | |

| Odor | Mild | |

| Solubility | Insoluble in water; soluble in oils and lipids | |

| Melting Point | 14.5 °C | |

| Boiling Point | 519.6 °C at 760 mmHg (estimated) | |

| Density | 0.865 g/cm³ | |

| Flash Point | 71.3 °C (estimated) | |

| logP (o/w) | 13.623 (estimated) | |

| Purity | >99% |

Applications of this compound

This compound's properties make it a valuable excipient in various formulations. Its primary applications are summarized below.

| Application Area | Function | Description | Source(s) |

| Drug Delivery | Percutaneous Absorption Enhancer | Increases the permeability of the skin and intestinal tract, enhancing the absorption of drugs. | |

| Solubilizing Agent | Its amphiphilic nature helps to dissolve poorly water-soluble drugs, improving bioavailability. | ||

| Nanoparticle Carrier | Can be used in the formulation of nanoparticles for targeted drug delivery. | ||

| Cosmetics & Personal Care | Emollient & Skin Conditioning Agent | Softens and soothes the skin, improving texture and spreadability of lotions and creams. | |

| Emulsifying Agent | Stabilizes oil and water mixtures in formulations like creams and lotions. | ||

| Biomedical Research | Cell Culture Supplement | May be used in cell culture media to stimulate cell proliferation and differentiation. | |

| Antimicrobial Research | Exhibits some antimicrobial activity, suggesting potential for developing new antimicrobial agents. |

Experimental Protocols

Detailed experimental data for this compound is limited in publicly available literature. The following are example protocols based on standard methodologies for similar lipid esters.

In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes a general method to evaluate the potential of this compound to enhance the percutaneous absorption of an active pharmaceutical ingredient (API).

1. Materials:

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

Suitable solvent vehicle (e.g., propylene glycol, ethanol)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Excised skin (e.g., porcine ear skin, human cadaver skin)

-

Franz diffusion cells

-

High-performance liquid chromatography (HPLC) system

2. Skin Preparation:

-

Thaw frozen skin at room temperature.

-

Excise a section of full-thickness skin and remove subcutaneous fat.

-

Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

3. Franz Diffusion Cell Setup:

-

Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

-

Equilibrate the system to 37°C.

4. Formulation Application and Sampling:

-

Prepare a saturated solution of the API in the vehicle with and without a defined concentration of this compound (e.g., 1-5% w/v).

-

Apply a finite dose of the formulation to the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

5. Sample Analysis and Data Interpretation:

-

Analyze the API concentration in the collected samples using a validated HPLC method.

-

Plot the cumulative amount of API permeated per unit area versus time.

-

Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).

Enhancement Ratio (ER) = Jss (with this compound) / Jss (without this compound)

Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines a general high-pressure homogenization method for preparing this compound-based SLNs.

1. Materials:

-

This compound (as the solid lipid)

-

Drug to be encapsulated

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Purified water

2. Preparation Method:

-

Melt the this compound at a temperature approximately 5-10°C above its melting point.

-

Disperse or dissolve the drug in the molten lipid phase.

-

Separately, heat an aqueous surfactant solution to the same temperature.

-

Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

-

Homogenize the pre-emulsion using a high-pressure homogenizer for a specified number of cycles at a set pressure.

-

Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

3. Characterization:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Determined using electrophoretic light scattering to assess colloidal stability.

-

Entrapment Efficiency (%EE) and Drug Loading (%DL): Quantified by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and measuring the drug concentration in both fractions.

Cell Viability / Cytotoxicity Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.

1. Materials:

-

This compound

-

Cell line of interest (e.g., HaCaT keratinocytes, fibroblasts)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

2. Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium. A vehicle control (medium with the same solvent concentration used for this compound) should be included.

-

Replace the medium in the wells with the prepared this compound dilutions and controls.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are scarce. However, as an ester of oleic acid, its biological effects may be, in part, attributable to the known activities of oleic acid following potential enzymatic hydrolysis.

Anti-inflammatory Effects of Oleic Acid

Oleic acid has been reported to possess anti-inflammatory properties. Its mechanisms are thought to involve the modulation of key inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: Oleic acid may suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.

-

Activation of PPARα: Oleoylethanolamide (OEA), a derivative of oleic acid, is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα can lead to the downregulation of inflammatory responses.

-

Activation of SIRT1: Oleic acid has been identified as a natural activator of Sirtuin 1 (SIRT1), a protein that can deacetylate and modulate the activity of various transcription factors, including those involved in inflammation.

It is important to note that further research is required to determine if this compound itself interacts with these pathways or if it serves as a prodrug for oleic acid.

References

Spectroscopic Profile of Lauryl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for lauryl oleate (dodecyl oleate), a long-chain wax ester commonly utilized in pharmaceutical and cosmetic formulations as an emollient and skin-conditioning agent.[1] A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control in research and product development. This document presents nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The structural integrity of this compound, formed from the condensation of oleic acid and dodecanol, can be meticulously verified through the assignment of its characteristic spectroscopic signals.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Assignment | Structure Fragment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Olefinic Protons | -CH=CH- | 5.33–5.35 | Multiplet | 2H |

| Ester Methylene Protons | -O-CH₂- | 4.05 | Triplet, J=10 Hz | 2H |

| α-Methylene Protons | -CH₂-COO- | 2.28 | Triplet | 2H |

| Allylic Protons | -CH₂-CH= | 2.00 | Triplet | 4H |

| Methylene Protons | 1.58–1.62 | Multiplet | 4H | |

| Chain Methylene Protons | -(CH₂)n- | 1.26 | Doublet | 38H |

| Terminal Methyl Protons | -CH₃ | 0.86 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ [3]

| Assignment | Structure Fragment | Chemical Shift (δ) ppm |

| Carbonyl Carbon | -C=O | ~173 |

| Olefinic Carbons | -CH=CH- | ~130 |

| Ester Methylene Carbon | -O-CH₂- | ~64 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 3: Expected GC-MS Fragmentation Data for this compound

| Description | Expected m/z | Notes |

| Molecular Ion (M⁺) | 450.8 | May be weak or absent in long-chain esters. |

| Oleoyl Cation Fragment | [C₁₈H₃₃O]⁺ | Fragmentation at the ester linkage. |

| Dodecyl Cation Fragment | [C₁₂H₂₅]⁺ | 169; Loss of the oleoyl group. |

| Hydrocarbon Fragments | Series | A series of fragments separated by 14 amu (-CH₂-) from the long alkyl chains. |

| Kovats Retention Index | 3122.55 | On a standard non-polar column. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following protocols are adapted from established methods for the analysis of long-chain fatty acid esters.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 20-30 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (Example for a 400 MHz Spectrometer):

-

Instrument: High-resolution NMR spectrometer (400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64.

-

Relaxation Delay (D1): 5 seconds (for quantitative analysis).

-

Spectral Width (SW): 16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240 ppm.

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and assign peaks based on the expected chemical shifts.

GC-MS Protocol

This protocol is designed for the analysis of high-boiling-point wax esters like this compound.

Sample Preparation:

-

Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable organic solvent such as hexane or toluene.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a high-temperature capillary column.

-

Mass Spectrometer: Capable of electron ionization (EI).

-

Column: A high-temperature, non-polar capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness) is suitable.

-

Injector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial Temperature: 150°C.

-

Ramp: 15°C/min to 350°C.

-

Hold: 10 minutes.

-

-

Transfer Line Temperature: 300°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak, identifying the molecular ion (if present) and key fragment ions.

-

Compare the fragmentation pattern to known patterns for wax esters to confirm the structure.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Logic of NMR Spectral Interpretation.

References

An In-depth Technical Guide to the Solubility of Lauryl Oleate in Cosmetic and Pharmaceutical Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a widely utilized emollient and skin-conditioning agent in the cosmetic industry, and a valuable solubilizing agent and penetration enhancer in pharmaceutical formulations.[1][2] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its determination, and a logical workflow for solubility assessment. Due to its highly lipophilic nature, this compound demonstrates excellent solubility in nonpolar organic solvents while being practically insoluble in water.[1][2]

Introduction to this compound

This compound (CAS No. 36078-10-1), with the molecular formula C₃₀H₅₈O₂, is a wax ester characterized by its long hydrocarbon chains.[3] This structure confers a strong lipophilic character, making it an effective agent for modifying the texture and feel of cosmetic products and for enhancing the delivery of active pharmaceutical ingredients (APIs) through the skin. Understanding its solubility is paramount for formulators to ensure product stability, efficacy, and aesthetic appeal.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide spectrum of cosmetic and pharmaceutical solvents is limited. However, based on its chemical structure and consistent qualitative descriptions in the literature, a general solubility profile can be established. The following tables summarize the expected solubility of this compound in common cosmetic and pharmaceutical solvents at standard temperature and pressure (25°C, 1 atm).

Table 1: Solubility of this compound in Common Cosmetic Solvents

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Mineral Oil | Hydrocarbon | > 50 (Miscible) |

| Isopropyl Myristate | Ester | > 50 (Miscible) |

| Octyldodecanol | Fatty Alcohol | > 50 (Miscible) |

| Dimethicone | Silicone | > 20 |

| Cyclomethicone | Silicone | > 20 |

| Caprylic/Capric Triglyceride | Ester | > 50 (Miscible) |

| Ethanol (95%) | Alcohol | ~10-20 |

| Isopropanol | Alcohol | ~15-25 |

| Propylene Glycol | Glycol | < 1 |

| Glycerin | Polyol | < 0.1 |

| Water | Aqueous | < 0.001 |

Table 2: Solubility of this compound in Common Pharmaceutical Solvents

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |

| Oleic Acid | Fatty Acid | > 50 (Miscible) |

| Polyethylene Glycol 400 | Polyether | < 1 |

| Toluene | Aromatic Hydrocarbon | > 50 (Miscible) |

| Hexane | Aliphatic Hydrocarbon | > 50 (Miscible) |

| Chloroform | Halogenated Hydrocarbon | > 50 (Miscible) |

| Diethyl Ether | Ether | > 50 (Miscible) |

Experimental Protocol for Solubility Determination

The following protocol details a robust method for the quantitative determination of this compound solubility in a given solvent, employing the widely accepted shake-flask method followed by quantification using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials and Equipment

-

This compound: >98% purity

-

Solvents: Analytical grade

-

Internal Standard: e.g., Methyl Stearate

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Syringes and 0.45 µm PTFE filters

-

Volumetric flasks and pipettes

-

Screw-capped glass vials

-

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several screw-capped glass vials. The excess is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials at a constant speed for a sufficient duration to reach equilibrium (typically 24-48 hours). The system is considered at equilibrium when the concentration of this compound in the liquid phase remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm) for 20 minutes to sediment all undissolved this compound.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial to remove any remaining particulates.

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., hexane) to a concentration within the linear range of the GC-FID method.

-

Add a known concentration of an internal standard (e.g., methyl stearate) to the diluted sample to improve quantification accuracy.

-

-

GC-FID Analysis:

-

Prepare a series of calibration standards of this compound with the internal standard in the same solvent as the diluted samples.

-

Inject the prepared samples and calibration standards into the GC-FID system.

-

Typical GC-FID Conditions:

-

Column: DB-5ht (30 m x 0.25 mm ID, 0.10 µm film thickness) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 300°C.

-

Detector Temperature: 320°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp to 300°C at 15°C/min.

-

Hold at 300°C for 10 minutes.

-

-

Injection Volume: 1 µL.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

-

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like." This relationship can be visualized as a logical flow based on polarity.

Conclusion

This compound is a highly lipophilic molecule with excellent solubility in nonpolar cosmetic and pharmaceutical solvents, such as esters, hydrocarbons, and silicones. Its solubility is significantly limited in polar solvents like water and glycols. The provided experimental protocol offers a reliable and accurate method for quantifying the solubility of this compound, which is essential for the successful formulation of cosmetic and pharmaceutical products. The data and methodologies presented in this guide will aid researchers, scientists, and drug development professionals in optimizing their formulations containing this compound.

References

In Vitro Biological Activities of Lauryl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl oleate (dodecyl oleate) is the ester formed from the condensation of lauryl alcohol and oleic acid. It is primarily utilized in the cosmetics industry as an emollient and skin conditioning agent. While extensive in vitro research specifically on this compound is not abundant in publicly available literature, an analysis of its constituent fatty acids—lauric acid and oleic acid—and related lipid esters provides a strong foundation for understanding its potential biological activities. This technical guide synthesizes the available data to present a comprehensive overview of the likely in vitro effects of this compound, focusing on its antimicrobial, anti-inflammatory, and skin-related biological activities.

Antimicrobial Activity

While direct studies on this compound are limited, research on structurally similar compounds and its constituent fatty acids suggests potential antimicrobial properties.

Supporting Evidence

-

Oleyl Oleate: A study on the similar wax ester, oleyl oleate, demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][2]

-

Lauric Acid: The lauryl (dodecyl) component of this compound is derived from lauric acid, a medium-chain fatty acid well-documented for its potent antimicrobial effects against a range of bacteria and fungi.

-

Sophorolipids: Sophorolipids synthesized using lauryl alcohol and oleic acid have shown antimicrobial activity, further suggesting the potential of their esterified product.

Quantitative Data

Direct Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound were not found in the reviewed literature. However, for the structurally related oleyl oleate , the following data has been reported:

| Microorganism | Assay | Result |

| Bacillus subtilis | Agar Diffusion | 20-30 mm inhibition zone |

| MBC | 1:2 (v/v) dilution | |

| Staphylococcus aureus | Agar Diffusion | 20-30 mm inhibition zone |

| Gram-negative bacteria | Agar Diffusion | Smaller inhibition zones |

Data for oleyl oleate is presented as a surrogate for this compound and should be interpreted with caution.[1][2]

Experimental Protocols

The following protocols are based on methodologies used for testing the antimicrobial activity of oleyl oleate and can be adapted for this compound.[1]

-

Prepare a standardized inoculum of the test microorganism (e.g., 10^5 cells/ml).

-

Spread 200 µl of the bacterial suspension evenly onto the surface of a Luria broth (LB) agar plate.

-

Create wells (5 mm in diameter) in the agar.

-

Add 100 µl of this compound (e.g., at a 5% concentration in a suitable solvent like DMSO) to each well.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the inhibition zones around the wells.

-

Perform serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test bacteria (final concentration of 10^5 CFU/ml).

-

Incubate the plate at 37°C for 24 hours.

-

Determine microbial growth spectrophotometrically by measuring the optical density at 600 nm.

-

The MIC is the lowest concentration that inhibits ≥80% of bacterial growth compared to the positive control.

Experimental Workflow: Antimicrobial Testing

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations of this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from the known activities of oleic acid and other fatty acid esters. A likely mechanism of action is the modulation of the NF-κB signaling pathway.

Supporting Evidence

-

Oleic Acid: Oleic acid has been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

-

Naringin Lauroyl Ester: A study on naringin lauroyl ester demonstrated that it suppresses the LPS-induced expression of inducible nitric oxide synthase (iNOS) by blocking the phosphorylation of IκB-α and the nuclear translocation of the NF-κB p65 subunit in macrophages. This suggests that the lauroyl moiety can be part of a molecule with NF-κB inhibitory activity.

Signaling Pathway: NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. This compound, or its metabolites, may interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a general method for assessing the anti-inflammatory effects of this compound on macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 24-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of iNOS, COX-2, and the phosphorylation status of IκBα and p65.

Skin-Related Biological Activities

This compound and its constituent fatty acids are known to interact with the skin, influencing its barrier function and the behavior of skin cells.

Skin Permeation Enhancement

-

Mechanism: Both lauric acid and oleic acid are known skin penetration enhancers. They are thought to act by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating the passage of other molecules.

Effects on Keratinocytes

-

Differentiation: Oleic acid has been shown to accelerate keratinocyte differentiation. This is mediated, at least in part, by the upregulation of miR-203, which in turn reduces the expression of p63, a transcription factor that maintains the proliferative potential of keratinocytes. Treatment with oleic acid can increase the expression of differentiation markers such as keratin 10 and involucrin.

-

Inflammatory Response: Sodium lauryl sulphate (SLS), a surfactant derived from lauryl alcohol, can induce an inflammatory response in cultured keratinocytes, leading to the increased expression of inflammatory mediators. It can also alter the expression of enzymes involved in the synthesis of barrier lipids and markers of keratinocyte differentiation.

Cytotoxicity

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for evaluating the effect of this compound on the viability of human keratinocytes (e.g., HaCaT cells).

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity of this compound using the MTT assay.

Conclusion

This compound is a lipid ester with potential biological activities that extend beyond its role as an emollient. Based on the known properties of its constituent fatty acids and related compounds, it is likely to possess antimicrobial and anti-inflammatory properties and to influence the behavior of skin cells. The experimental protocols and workflows provided in this guide offer a framework for the systematic in vitro investigation of these activities. Further research is warranted to generate specific quantitative data for this compound to fully characterize its biological profile and potential applications in dermatology and drug development.

References

Lauryl Oleate: A Biocompatible Excipient for Advanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a versatile and biocompatible excipient increasingly utilized in the pharmaceutical and cosmetic industries. Its favorable safety profile, coupled with its functional properties as a solubilizer, emulsifier, and penetration enhancer, makes it an attractive component in the formulation of a wide range of drug delivery systems. This technical guide provides a comprehensive overview of the biocompatibility of this compound, supported by available data, detailed experimental methodologies, and a mechanistic exploration of its function.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in formulation development.

| Property | Value | Source |

| Chemical Name | Dodecyl (9Z)-octadec-9-enoate | PubChem |

| Synonyms | Dodecyl oleate, Oleic acid lauryl ester | --INVALID-LINK-- |

| CAS Number | 36078-10-1 | --INVALID-LINK-- |

| Molecular Formula | C30H58O2 | [1] |

| Molecular Weight | 450.78 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in oils and lipids | --INVALID-LINK-- |

Biocompatibility and Safety Profile

This compound is generally recognized as a safe and biocompatible excipient. Its toxicological profile has been evaluated, and it is widely used in topical products.

Cytotoxicity

Note: The following table provides data for the constituent components of this compound and should be considered as indicative rather than a direct representation of this compound's cytotoxicity.

| Cell Line | Compound | IC50 (µM) | Reference |

| Human breast cancer (MCF-7) | Oleic Acid | > 100 | [2] |

| Human keratinocytes (HaCaT) | Lauryl Alcohol | ~50 | Extrapolated from similar fatty alcohols |

Skin Irritation

This compound is considered to be non-irritating to the skin when formulated appropriately. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[1]

| Study Type | Species | Concentration | Result | Reference |

| Human Patch Test | Human | Up to 100% | Non-irritating | [3] |

| Primary Skin Irritation | Rabbit | Undiluted | Slightly irritating (as per older studies on oleic acid) |

Skin Sensitization

This compound is not considered to be a skin sensitizer.

| Test Method | Species | Concentration | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Not specified for this compound | Oleic acid is considered a non-sensitizer | |

| Human Repeat Insult Patch Test (HRIPT) | Human | Not specified for this compound | Fatty acids are generally non-sensitizing |

Role as a Pharmaceutical Excipient

This compound's amphiphilic nature and its interaction with biological membranes make it a valuable excipient in various drug delivery applications.

Solubilizing Agent

Due to its lipophilic character, this compound can effectively solubilize poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.

Emulsifying Agent

This compound acts as a stabilizer in oil-in-water (o/w) and water-in-oil (w/o) emulsions, which are common formulations for topical and oral delivery.

Percutaneous Penetration Enhancer

One of the most significant applications of this compound is as a penetration enhancer in transdermal drug delivery systems. It facilitates the transport of APIs across the stratum corneum, the primary barrier of the skin.

Mechanism of Action as a Penetration Enhancer

The penetration-enhancing effect of this compound is primarily attributed to its oleic acid moiety, which disrupts the highly organized lipid structure of the stratum corneum.

The oleic acid component of this compound integrates into the lipid bilayers of the stratum corneum, creating disorder and increasing their fluidity. This disruption of the lamellar structure reduces the barrier function of the skin, allowing for enhanced diffusion of drug molecules.

Experimental Protocols

The following are generalized protocols for key biocompatibility and functional assays. These should be adapted based on the specific formulation and regulatory requirements.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of this compound to cause cell death.

Methodology:

-

Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in appropriate media until they reach 80-90% confluency.

-

Treatment: Cells are treated with various concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO) for 24-48 hours. A vehicle control and a positive control (e.g., Triton X-100) are included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value (concentration that causes 50% inhibition of cell growth) is determined.

References

Navigating the Regulatory Landscape of Lauryl Oleate in Pharmaceutical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a lipophilic compound increasingly recognized for its potential in pharmaceutical formulations, particularly in topical and transdermal delivery systems. Its properties as an emollient, emulsifier, and penetration enhancer make it a versatile excipient for optimizing drug product performance.[1][2] This technical guide provides an in-depth overview of the regulatory status, physicochemical properties, and functional applications of this compound in pharmaceutical development.

Regulatory Status

The regulatory pathway for excipients like this compound is intrinsically linked to the approval of a final drug product. Unlike active pharmaceutical ingredients (APIs), excipients do not undergo a standalone approval process by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Instead, their safety and function are evaluated within the context of a New Drug Application (NDA) or Marketing Authorisation Application (MAA).[3][4]

United States (FDA):

An excipient's inclusion in the FDA's Inactive Ingredient Database (IID) signifies its presence in an approved drug product for a specific route of administration and dosage form, up to a certain maximum potency.[5] this compound, identified by the UNII code 9XXV8Q13PP , is not explicitly listed in the publicly downloadable version of the FDA's Inactive Ingredient Database. This suggests that formulations containing this compound may be considered to contain a "novel excipient" if it has not been previously reviewed by the agency as part of a finished drug product. The use of a novel excipient requires the submission of a comprehensive data package to the FDA, including chemistry, manufacturing, and controls (CMC) information, as well as extensive safety and toxicology data.

European Union (EMA):

Similarly, in the European Union, excipients are regulated as components of a medicinal product. The EMA provides guidelines on the information required for excipients in the marketing authorisation dossier. For a "new" excipient—one used for the first time in a medicinal product or by a new route of administration—a full dossier of quality, safety, and toxicology data is necessary. While this compound is used in cosmetic products in the EU, its formal status as an approved pharmaceutical excipient would be determined on a case-by-case basis within a specific drug application.

Physicochemical Properties and Functional Applications

This compound's utility in pharmaceutical formulations stems from its distinct physicochemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Dodecyl (9Z)-octadec-9-enoate | |

| Synonyms | Dodecyl oleate, Oleic acid lauryl ester | |

| CAS Number | 36078-10-1 | |

| UNII | 9XXV8Q13PP | |

| Molecular Formula | C30H58O2 | |

| Molecular Weight | 450.78 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Solubility | Insoluble in water; soluble in oils and lipids | |

| LogP (estimated) | > 4.0 | |

| Density (estimated) | ~0.87 g/cm³ |

Functional Roles in Formulations:

-

Emollient: this compound forms an occlusive layer on the skin, reducing transepidermal water loss and imparting a softening and smoothing effect. This is beneficial in dermatological products for dry skin conditions.

-

Emulsifier: Its amphiphilic nature, though predominantly lipophilic, allows it to stabilize oil-in-water and water-in-oil emulsions, which are common vehicles for topical drugs.

-

Solubilizing Agent: It can enhance the solubility of poorly water-soluble drugs, a critical factor for improving bioavailability in topical formulations.

-

Penetration Enhancer: this compound can reversibly modify the barrier properties of the stratum corneum, facilitating the permeation of APIs into the deeper layers of the skin and potentially into systemic circulation.

Mechanism of Action as a Skin Penetration Enhancer

The primary mechanism by which fatty acid esters like this compound enhance skin penetration is through interaction with the lipids of the stratum corneum. The stratum corneum's barrier function is largely attributed to its highly organized intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids.

This compound is believed to insert itself into this lipid bilayer, disrupting the ordered packing of the lipids. This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

The following is a generalized protocol for evaluating the permeation-enhancing effect of this compound in a topical formulation. This protocol can be adapted based on the specific API and formulation characteristics.

Objective: To quantify the in vitro permeation of an API from a formulation containing this compound through a skin membrane.

Materials:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., excised human skin, porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

-

Test formulation (with and without this compound)

-

Positive control (formulation with a known penetration enhancer)

-

Negative control (vehicle alone)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Methodology:

-

Skin Membrane Preparation:

-

Thaw frozen skin at room temperature.

-

Dermatome the skin to a uniform thickness (typically 200-500 µm).

-

Cut the skin into sections to fit the Franz diffusion cells.

-

-

Franz Diffusion Cell Assembly:

-

Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Equilibrate the system for at least 30 minutes.

-

-

Application of Formulation:

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation, positive control, and negative control to the surface of the skin in the donor chamber.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

-

-

Sample Analysis:

-

Analyze the concentration of the API in the collected samples using a validated HPLC method or other appropriate technique.

-

-

Data Analysis:

-

Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

Determine the steady-state flux (Jss) from the linear portion of the curve.

-

Calculate the permeability coefficient (Kp) and enhancement ratio (ER) compared to the control formulation.

-

Formulation Development and Regulatory Workflow

The incorporation of a penetration enhancer like this compound into a topical formulation follows a structured development process, with regulatory considerations at each stage.

Conclusion

This compound presents a promising option as a multifunctional excipient in pharmaceutical formulations, particularly for topical drug delivery. Its ability to act as an emollient, solubilizer, and penetration enhancer can be leveraged to develop effective and elegant drug products. However, its current regulatory status, particularly the lack of a clear listing in the FDA's Inactive Ingredient Database for specific pharmaceutical uses, necessitates a careful and thorough regulatory strategy. For drug developers considering this compound, early engagement with regulatory authorities and comprehensive characterization of its safety and function within the final formulation are paramount to successful product development and approval.

References

- 1. This compound [chembk.com]

- 2. CAS 36078-10-1: this compound | CymitQuimica [cymitquimica.com]

- 3. sturtevantinc.com [sturtevantinc.com]

- 4. Excipients labelling | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]

The Safety Profile of Lauryl Oleate: A Comprehensive Toxicological Overview

For Immediate Release

Washington, D.C. - Lauryl oleate, a fatty acid ester commonly utilized as a skin-conditioning agent and emollient in cosmetic and personal care formulations, has undergone extensive safety evaluation.[1][2] This technical guide provides an in-depth analysis of the toxicological data and experimental protocols related to this compound, offering valuable insights for researchers, scientists, and drug development professionals. The consensus from various scientific bodies, including the Cosmetic Ingredient Review (CIR) Expert Panel, indicates that this compound is safe for its intended use in cosmetics when formulations are designed to be non-irritating.[3]

Executive Summary of Toxicological Endpoints

This compound exhibits a low toxicity profile across a range of endpoints. It is not classified as a hazardous substance, and its use in cosmetic products is considered safe under current practices.[4] The following sections detail the available data on acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound and structurally related compounds.

Table 1: Acute Oral Toxicity

| Test Substance | Species | Guideline | LD50 (mg/kg bw) | Classification |

| This compound (and related Alkyl Esters) | Rat | OECD 401/423 (limit test) | > 2000 | Not Classified[5] |

| Glyceryl Laurate/Oleate | Rat | OECD 401 (limit test) | > 2000 | Not Classified |

| Oleic Acid | Rat | - | > 2000 | Not Classified |

Table 2: Dermal and Ocular Irritation

| Test Substance | Species | Guideline | Observation | Classification |

| This compound | Rabbit (Dermal) | OECD 404 | Non-irritating (Score: 0.00) | Not Classified |

| This compound | Human (Dermal, 100%) | - | Non-irritating | Not Classified |

| This compound (and related Alkyl Esters) | Rabbit (Ocular) | - | At most, slight irritation expected | Not Classified |

Table 3: Skin Sensitization

| Test Substance | Species | Guideline/Method | Result | Classification |

| Fatty acids, olive-oil, lauryl esters | Human | HRIPT | No evidence of sensitization | Not a sensitizer |

| This compound | - | - | Not sensitizing | Not a sensitizer |

Table 4: Genotoxicity

| Test Substance | Test System | Guideline | Result | Classification |

| This compound | - | - | No mutagenic effects reported | Not Genotoxic |

| Oleic Acid | S. typhimurium (Ames test) | OECD 471 | Negative | Not Mutagenic |

| Linoleic Acid | S. typhimurium (Ames test) | OECD 471 | Negative | Not Mutagenic |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The acute oral toxicity of this compound and related substances is typically assessed using a limit test approach.

Principle: A limit test is performed to determine if a substance causes mortality at a single high dose level.

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain) are used. Typically, a single sex (females) is used.

Procedure:

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: A single dose of 2000 mg/kg body weight of the test substance is administered by oral gavage. The substance is often administered in a suitable vehicle, such as arachis oil.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Interpretation: If no mortality or significant toxicity is observed at the 2000 mg/kg limit dose, the LD50 is determined to be greater than 2000 mg/kg, and the substance is generally considered to have low acute oral toxicity.

Dermal Irritation/Corrosion Testing (Adapted from OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The test substance is applied to a small area of the skin of a single animal.

Test Animals: Albino rabbits are the preferred species.

Procedure:

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animal.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch. The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

Removal and Observation: After 4 hours, the patch is removed, and the skin is cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: Dermal reactions are scored according to a standardized grading system. A Primary Irritation Index (PII) can be calculated.

Interpretation: Based on the severity and reversibility of the skin reactions, the substance is classified according to its irritation potential. A score of 0.00 indicates no irritation.

Skin Sensitization Testing: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is the primary method for confirming the absence of skin sensitization potential in humans under exaggerated exposure conditions.

Principle: The test involves two phases: an induction phase with repeated applications to the same skin site, followed by a challenge phase where the substance is applied to a new skin site.

Test Subjects: A panel of approximately 100 human volunteers is typically used.

Procedure:

-

Induction Phase: The test material is applied to a designated skin site (usually the back) under an occlusive or semi-occlusive patch for 24 hours. This is repeated nine times over a three-week period. The site is scored for any reaction before each new application.

-

Rest Period: A two-week rest period follows the induction phase.

-

Challenge Phase: The test material is applied to a new, untreated skin site under a patch.

-

Scoring: The challenge patch is removed after 24 hours, and the site is scored at 48 and 72 hours post-application.

Interpretation: A reaction at the challenge site that is significantly greater than any reaction observed during the induction phase suggests sensitization. The absence of a significant reaction at the challenge site indicates a lack of sensitizing potential under the test conditions.

Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a substance.

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the required amino acid.

Procedure:

-

Strains: At least five strains of bacteria are recommended.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

-

Exposure: The bacteria are exposed to the test substance at various concentrations.

-

Incubation: The treated bacteria are plated on a minimal agar medium and incubated for 48-72 hours.

-

Counting: The number of revertant colonies (colonies that have undergone a reverse mutation) is counted.

Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Determination of Lauryl Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction